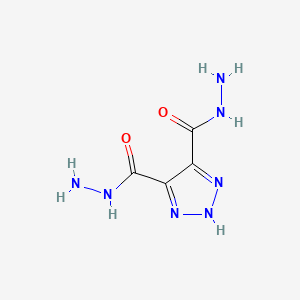

1H-triazole-4,5-dicarbohydrazide

Description

Significance of the 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This structural motif has become a cornerstone in various domains of modern chemistry, largely due to a combination of favorable properties and synthetic accessibility. wisdomlib.orgtandfonline.com The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily available. wisdomlib.org

The significance of the 1,2,3-triazole scaffold is multifaceted:

High Stability: The aromatic nature of the ring imparts considerable thermal and chemical stability. acs.org

Low Toxicity: In many contexts, the triazole core is considered to have low toxicity, which is advantageous in biological applications. acs.orgnih.gov

Versatile Linker: The triazole unit can act as a rigid and stable linker connecting different molecular fragments, a property exploited in drug discovery, materials science, and supramolecular chemistry. tandfonline.comacs.org

Biological Activity: The triazole ring is a recognized pharmacophore, capable of engaging in hydrogen bonding and dipole interactions with biological targets without being susceptible to enzymatic degradation. acs.orgacs.org Consequently, 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgtandfonline.com

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form stable complexes and coordination polymers. nih.gov

This combination of features has established the 1,2,3-triazole as a "privileged scaffold" in medicinal chemistry and a reliable building block in material science. nih.govacs.org

Overview of Dicarbohydrazide Functionalities in Organic Synthesis

A carbohydrazide (B1668358), or hydrazide, is a functional group characterized by a hydrazine (B178648) moiety attached to a carbonyl group (-C(=O)NHNH2). mdpi.com When a molecule contains two such groups, it is termed a dicarbohydrazide. These functionalities are valuable tools in organic synthesis for several reasons.

Hydrazides are highly reactive and serve as versatile intermediates for constructing more complex molecules, particularly various heterocycles. mdpi.com The terminal -NH2 group is nucleophilic, while the molecule can undergo condensation reactions with electrophiles like aldehydes, ketones, and isothiocyanates. mdpi.comnih.gov

The presence of two hydrazide groups in a dicarbohydrazide moiety opens pathways to the synthesis of polymers and macrocycles. Each functionality can react to extend a molecular chain or to form large ring structures. For instance, diacid hydrazides can react with carbon disulfide to form bis-1,2,4-triazole-3-thiones or with hydrazine hydrate (B1144303) to yield bis-4-amino-1,2,4-triazole-3-thiones. nih.gov This reactivity makes dicarbohydrazides important synthons for building molecules with specific structural and functional properties.

Position of 1H-Triazole-4,5-Dicarbohydrazide within the Triazole-Dicarboxylic Acid Family

This compound is a direct derivative of 1H-1,2,3-triazole-4,5-dicarboxylic acid. The parent acid is a key precursor, featuring carboxylic acid groups at the 4 and 5 positions of the triazole ring. manchesterorganics.comsigmaaldrich.com The journey from the dicarboxylic acid to the dicarbohydrazide involves standard organic transformations.

A common synthetic route proceeds as follows:

Esterification: The 1H-1,2,3-triazole-4,5-dicarboxylic acid is first converted to its corresponding diester, typically a dimethyl ester, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst. nih.gov

Hydrazinolysis: The resulting diester is then treated with hydrazine hydrate. In this reaction, the hydrazine displaces the alkoxy groups of the esters to form the stable this compound. nih.gov

This places this compound as a functionally transformed version of the dicarboxylic acid. The conversion from carboxylic acid groups to carbohydrazide groups is a crucial step for researchers aiming to utilize the reactive nature of the hydrazide for further synthesis, such as the preparation of nitrogen-rich energetic materials or complex coordination polymers. nih.govrsc.org

| Property | Value |

|---|---|

| CAS Number | 4546-95-6 |

| Molecular Formula | C₄H₃N₃O₄ |

| Molecular Weight | 157.08 g/mol |

| Melting Point | 200 °C (decomposes) |

| Appearance | Solid |

Historical Context and Evolution of Research on 1H-Triazole Derivatives

The history of triazole chemistry dates back to the late 19th century, with the name "triazole" first proposed by Bladin in 1885. nih.gov The parent 1H-1,2,3-triazole was first synthesized in 1910 by heating a solution of hydrazoic acid and acetylene. acs.org Early research focused on fundamental synthesis and understanding the basic reactivity of these heterocyclic systems. acs.org

For much of the 20th century, research on triazole derivatives progressed steadily. However, the turn of the 21st century witnessed a dramatic surge in interest, largely propelled by the advent of click chemistry. benthamdirect.com This development provided a highly efficient and reliable method for synthesizing 1,2,3-triazole derivatives, making them widely accessible for various research endeavors.

The evolution of research on 1H-triazole derivatives can be broadly categorized:

Early Studies: Focused on fundamental synthesis, structure elucidation, and basic reaction mechanisms.

Medicinal Chemistry: The recognition of the triazole ring as a stable pharmacophore led to extensive exploration of its derivatives for a vast range of therapeutic applications. tandfonline.comnih.govnih.gov

Materials Science: More recently, research has expanded into materials science, where the triazole scaffold is used to create coordination polymers, metal-organic frameworks (MOFs), and energetic materials. rsc.orgcapes.gov.brenergetic-materials.org.cn The high nitrogen content and thermal stability of the triazole ring are particularly advantageous for developing high-energy-density materials. researchgate.netnih.govchem960.com

The study of this compound fits within this modern trend, where established heterocyclic cores are functionalized to create advanced materials with tailored properties. nih.gov

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 4,5-Dicyano-1,2,3-triazole | NaOH, H₂O, then HCl | 4,5-dicarboxylic acid-1,2,3-triazole | nih.gov |

| 2 | 4,5-dicarboxylic acid-1,2,3-triazole | Methanol, H₂SO₄ | 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | nih.gov |

| 3 | 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | Hydrazine hydrate | This compound | nih.gov |

Structure

3D Structure

Properties

CAS No. |

125810-59-5 |

|---|---|

Molecular Formula |

C4H7N7O2 |

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2H-triazole-4,5-dicarbohydrazide |

InChI |

InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |

InChI Key |

YFGFXLNOZXMDSD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=C1C(=O)NN)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 1h Triazole 4,5 Dicarbohydrazide and Its Derivatives

Precursor Synthesis Strategies

The synthesis of 1H-triazole-4,5-dicarbohydrazide typically proceeds through the preparation of key precursors, namely 1H-triazole-4,5-dicarboxylic acid and its corresponding esters.

Synthesis of 1H-Triazole-4,5-Dicarboxylic Acid

The formation of the 1,2,3-triazole ring is a well-established area of organic chemistry, with several innovative methods developed to enhance efficiency and regioselectivity. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis. acs.orgnih.gov This reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (CuAAC) offers significant advantages in terms of reaction rate and regioselectivity, primarily affording the 1,4-disubstituted isomer. acs.orgresearchgate.net

For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, various strategies have been explored. One approach involves the reaction of β-carbonyl phosphonates with azides, which can be highly regioselective. acs.org Another method utilizes a copper-mediated reaction of N-tosylhydrazones and anilines. nih.gov Organocatalytic routes have also gained attention for their high regioselectivity and broad substrate scope. nih.gov

A specific method for synthesizing 1H-1,2,3-triazole-4,5-dicarboxylic acid involves the hydrolysis of 4,5-dicyano-1,2,3-triazole. In a documented procedure, 4,5-dicyano-1,2,3-triazole was refluxed with sodium hydroxide (B78521) in water, followed by acidification with concentrated hydrochloric acid to precipitate the desired dicarboxylic acid with a high yield of 91%. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

| 4,5-Dicyano-1,2,3-triazole | 1. NaOH, H₂O2. HCl | 1. Reflux, 5h2. Acidification to pH ≈ 1 | 1H-1,2,3-Triazole-4,5-dicarboxylic acid | 91% |

The conversion of 1H-triazole-4,5-dicarboxylic acid to its corresponding ester intermediates is a crucial step to facilitate the subsequent reaction with hydrazine (B178648). The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

A documented procedure for the synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate involves refluxing the dicarboxylic acid in absolute methanol (B129727) with concentrated sulfuric acid for 5 hours. After neutralization and extraction, the diester is obtained. nih.gov Another approach involves the use of thionyl chloride and methanol. google.com

| Starting Material | Reagents | Conditions | Product |

| 1H-1,2,3-Triazole-4,5-dicarboxylic acid | Methanol, H₂SO₄ | Reflux, 5h | Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate |

| 5-trimethylsilyl-1-methyl-1H- nih.govorganic-chemistry.orgtandfonline.comtriazole-3-carboxylic acid | Methanol, Thionyl chloride | 20-35°C then 60°C, 5h | 5-trimethylsilyl-1-methyl-1H- nih.govorganic-chemistry.orgtandfonline.comtriazole-3-carboxylic acid methyl ester |

Synthesis of Dihydrazide Functionalities from Ester Precursors

The final step in the formation of this compound from its ester precursor is the reaction with hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the alkoxy groups of the ester with hydrazinyl groups.

The general procedure involves reacting the diester with hydrazine hydrate, often in a solvent like ethanol (B145695) or water. For example, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide was synthesized from its corresponding methyl ester by reacting it with hydrazine hydrate. nih.gov Similarly, various 1H-1,2,3-triazole-4-carbohydrazides have been prepared through the condensation of the corresponding ester with hydrazine hydrate in boiling ethanol. cardiff.ac.uk

A specific, though related, synthesis of 2-methyl-4,5-dicarboxamide-1,2,3-triazole was achieved by stirring the corresponding dimethyl ester in ammonium (B1175870) hydroxide. nih.gov While not a dihydrazide, this demonstrates the reactivity of the ester with a nitrogen nucleophile.

| Starting Material | Reagent | Conditions | Product |

| Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | Hydrazine Hydrate | Typically reflux in ethanol | This compound |

| Methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Hydrazine Hydrate | - | 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide |

| 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylate | Hydrazine Hydrate | Boiling ethanol | 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide |

Direct Synthesis Approaches for this compound

Direct synthesis of this compound, without the isolation of the dicarboxylic acid or diester intermediates, is less commonly reported. However, one-pot syntheses of other triazole derivatives are known, which suggests the possibility of such an approach. For instance, symmetrically and unsymmetrically substituted 1,2,4-triazoles have been synthesized in a one-pot reaction from hydroxylamine (B1172632) and nitriles. nih.gov

Derivatization at the Triazole Ring Nitrogen

The nitrogen atoms of the triazole ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. nih.gov This derivatization can be used to modify the properties of the final compound.

For example, 1-methyl-1,2,4-triazole (B23700) can be prepared by reacting 1,2,4-triazole (B32235) with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide. google.com This N-alkylation is a common strategy for derivatization.

Another approach for derivatization involves the reaction of intermediates with different reagents. For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones have been synthesized from the reaction of α-bromo-deoxybenzoin derivatives with 1,2,4-triazole. nih.gov

N-Alkylation and N-Arylation Strategies

The substitution at the nitrogen atoms of the triazole ring is a common method for creating derivatives. The alkylation of 1,2,4-triazole often results in a mixture of N-1 and N-4 alkylated isomers. researchgate.net The choice of base and solvent system can significantly influence the regioselectivity of this reaction. For instance, using 1,8-Diazabicyclo[11.undec-7-ene (DBU) as a base in THF has been shown to be a high-yielding method for producing 1-substituted-1,2,4-triazoles. researchgate.net In other heterocyclic systems like indazoles, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven effective for achieving high N-1 regioselectivity with various alkyl bromides. beilstein-journals.orgnih.gov

N-arylation, the introduction of an aromatic group onto the triazole nitrogen, is typically achieved through copper-catalyzed cross-coupling reactions. nih.govresearchgate.net These methods, such as the Ullmann coupling and Buchwald-Hartwig amination, provide efficient pathways to N-aryl azoles. rsc.org For example, copper(I) acetate (B1210297) has been used as a catalyst for the N-arylation of 4-substituted-4H-1,2,4-triazoles with diaryliodonium salts, proceeding efficiently at 80°C in acetonitrile (B52724). nih.gov The development of heterogeneous catalysts, such as copper(II) supported on superparamagnetic nanoparticles, offers a more sustainable approach, allowing for easy catalyst recovery and reuse over multiple reaction cycles. rsc.org

Table 1: Conditions for N-Arylation of Triazoles

| Catalyst System | Reagents | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Copper(I) acetate | Diaryliodonium salt | Acetonitrile | 80 °C | Homogeneous catalysis for complete N-arylation. | nih.gov |

| Fe3O4@SiO2-Cu(II) | Aryl halides | - | - | Superparamagnetic, reusable heterogeneous catalyst. | rsc.org |

Regioselective Functionalization at the Triazole Nitrogen

Achieving regioselectivity—the preferential reaction at one site over another—is a critical challenge in the functionalization of triazoles. In the case of 1,2,4-triazoles, alkylation can occur at either the N-1 or N-4 position, and the outcome is often dependent on reaction conditions and the substrate's electronic and steric properties. researchgate.net For the structurally related 1,2,3-triazole-4,5-diesters, reduction with sodium borohydride (B1222165) shows regioselectivity, with the ester group at the C(5) position being more reactive than the one at C(4). This selectivity is attributed to the lower electron density at the C(5) position of the triazole ring. semanticscholar.org

This principle of electronically controlled reactivity can be extended to the functionalization of this compound. The electronic nature of the N(1) substituent plays a crucial role in directing incoming reagents. Synthetic strategies often exploit these intrinsic electronic differences to achieve selective functionalization. For instance, in the synthesis of 1,5-disubstituted 1,2,3-triazoles, the choice of a Lewis acid catalyst like iron(III) chloride can direct the regioselective outcome of cycloaddition reactions. nih.gov Similarly, specific protocols have been developed for the N-alkylation of indazoles that yield specific regioisomers based on the electronic influence of substituents on the ring. beilstein-journals.orgnih.gov

Chemical Transformations and Derivatization at Hydrazide Functionalities

The two hydrazide groups (-CONHNH2) at the 4 and 5 positions of the triazole ring are rich in chemical reactivity, serving as key sites for derivatization.

Formation of Schiff Bases from Dicarbohydrazide

The hydrazide functionalities of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an azomethine or imine group (-N=CH-). nih.govmdpi.com This reaction is typically carried out by refluxing the dicarbohydrazide with an appropriate aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. chemmethod.com The formation of these Schiff base derivatives is a common strategy to create new compounds with diverse structures. mdpi.comnih.govresearchgate.net For example, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were successfully converted into Schiff bases with high yields by reacting them with various aromatic aldehydes. nih.gov

Table 2: Synthesis of Triazole-Derived Schiff Bases

| Starting Material | Reagent | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 4-Amino-1,2,4-Triazole derivative | 4-Aminoacetophenone | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base | - | chemmethod.com |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Aromatic Aldehydes | - | Schiff Base | 53-95% | nih.gov |

| 3,5-Diamino-1,2,4-triazole | Substituted furan-2-carboxaldehydes | Equimolar ratio | Bidentate Ligand Schiff Base | - | researchgate.net |

Acylation and Other Nucleophilic Substitutions

The terminal amino groups of the hydrazide moieties are nucleophilic and can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides. nih.gov This reaction introduces an acyl group onto the nitrogen atom. The 1,2,4-triazole anion itself has been identified as a potent acyl transfer catalyst, facilitating reactions like aminolysis and transesterification of esters, which highlights the inherent reactivity of the triazole system in acyl transfer processes. nih.gov These acylation reactions are fundamental in building more complex molecules from the dicarbohydrazide scaffold. For instance, N-acyl derivatives can be prepared by reacting a Schiff base with acetyl chloride in a dry solvent. chemmethod.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for triazole derivatives. nih.govrsc.org These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-Free Methods

One significant green chemistry strategy is the use of solvent-free reaction conditions. Mechanochemistry, which involves reactions induced by mechanical force such as grinding, is a prominent example. nih.gov An eco-friendly, solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally related to triazoles, has been achieved by grinding hydrazides with aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net This method avoids the use of organic solvents and simplifies the work-up procedure. Another approach involves one-pot multicomponent reactions in water, sometimes with a surfactant like sodium lauryl sulfate (B86663), to synthesize imidazole (B134444) derivatives, demonstrating the potential for aqueous, metal-free catalytic systems. researchgate.net These solvent-free and aqueous methods represent a significant step towards the sustainable synthesis of heterocyclic compounds like this compound and its derivatives.

Catalytic Systems in Synthesis

The synthesis of this compound and its derivatives often relies on multi-step pathways where catalytic systems play a crucial role in enhancing reaction efficiency and yield. The synthesis typically begins from precursors like 4,5-dicyano-1,2,3-triazole.

One established route involves the hydrolysis of 4,5-dicyano-1,2,3-triazole under alkaline conditions using sodium hydroxide to produce 1H-1,2,3-triazole-4,5-dicarboxylic acid. nih.gov This dicarboxylic acid is a key intermediate. The subsequent step is an esterification reaction, for instance with methanol, which is catalyzed by a strong acid like concentrated sulfuric acid, to yield the corresponding dimethyl ester. nih.gov The final step to obtain 4,5-dicarbohydrazide-1,2,3-triazole is achieved through hydrazinolysis of the diester. nih.gov

While direct catalytic synthesis of this compound is not extensively documented, the broader field of triazole synthesis is rich with diverse catalytic methodologies. These systems are pivotal for constructing the triazole ring itself. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the formation of 1,4-disubstituted-1,2,3-triazoles with high regioselectivity and yield under mild conditions. nih.govnih.gov Various copper sources, including CuI and copper sulfate with a reducing agent, are employed. nih.govias.ac.in

Beyond copper, other metals have been utilized. For instance, silver(I) catalysts have been shown to selectively produce 1,3-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, whereas copper catalysts in the same reaction yield the 1,5-disubstituted isomer. nih.gov Palladium-on-carbon (Pd/C) catalysts have been used for the direct arylation of disubstituted triazoles. nih.gov

In a move towards more sustainable chemistry, organocatalysis has emerged as a powerful, metal-free alternative. Organobase-catalyzed methods have been developed for the synthesis of fully substituted, chiral 1,2,3-triazole-linked N-glycosides. rsc.org Similarly, L-proline, an amino acid, can catalyze a multi-component reaction between phosphonium (B103445) salts, aldehydes, and sodium azide (B81097) to form 4,5-disubstituted 1H-1,2,3-triazoles under mild, metal-free conditions. organic-chemistry.org

Table 1: Comparison of Catalytic Systems in Triazole Synthesis

| Catalyst Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acid Catalyst (H₂SO₄) | 1H-1,2,3-triazole-4,5-dicarboxylic acid, Methanol | 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | Essential for esterification step in the synthesis pathway of the target compound. | nih.gov |

| Copper (CuI, CuSO₄) | Alkynes, Azides | 1,4-disubstituted 1,2,3-triazoles | High efficiency, high regioselectivity, mild conditions (Click Chemistry). | nih.govnih.gov |

| Silver (Ag(I)) | Aryl diazonium salts, Isocyanides | 1,3-disubstituted-1,2,4-triazoles | High selectivity for specific isomers. | nih.gov |

| Organocatalyst (L-proline) | Phosphonium salts, Aldehydes, Sodium azide | 4,5-disubstituted 1H-1,2,3-triazoles | Metal-free, mild conditions, multi-component reaction. | organic-chemistry.org |

| Organobase | β-ketoesters, Glycosyl azides | 4-acyl-5-aryl-trisubstituted-1,2,3-triazoles | Metal-free, high efficiency for complex glycohybrids. | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. rsc.org For the synthesis of triazole derivatives, microwave irradiation can dramatically reduce reaction times, increase product yields, and promote greener reaction conditions by minimizing solvent use and energy consumption. rsc.orgscielo.org.zanih.gov

The application of microwave technology is particularly effective for multi-step reactions and the formation of the triazole ring. For example, the synthesis of various 1,2,4-triazole derivatives, which traditionally required long reflux times, can be completed in minutes under microwave irradiation. scielo.org.zanih.gov In one study, the reaction of 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with CS₂ was completed in 10 minutes using microwave heating at 300 W, a significant reduction from the 8 hours of reflux required by conventional methods. scielo.org.za

Catalytic systems are often combined with microwave heating to further enhance reaction efficiency. The copper-catalyzed 1,3-dipolar cycloaddition of alkynes and azides can be accelerated under microwave conditions. ias.ac.in For instance, the synthesis of 1,2,3-triazole derivatives using a CuI catalyst was achieved in 12 minutes with microwave irradiation, compared to 8 hours with conventional heating at 80°C. ias.ac.in Similarly, the use of a NiO/Cu₂O nanocomposite catalyst in the synthesis of 1,4-disubstituted 1,2,3-triazoles at 80°C under microwave irradiation (200 W) showcases the synergy between advanced catalytic materials and microwave technology. cu.edu.eg

These protocols highlight the potential for developing rapid and efficient syntheses of this compound and its derivatives, even though specific microwave-assisted procedures for this exact compound are not yet prevalent in the literature. The established success in synthesizing related triazole structures provides a strong foundation for future methodological development.

Table 2: Examples of Microwave-Assisted Synthesis of Triazole Derivatives

| Product Type | Catalyst/Reagents | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives from 1,2,4-triazoles | KOH, CS₂ | 300 W, 100°C | 10 min | Enhanced vs. conventional | scielo.org.za |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Green synthetic protocol | Not specified | 5 min | 96% | nih.gov |

| 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone oxime | NH₂OH·HCl, Glacial acetic acid | 180 W | 5 min | Higher than conventional | ias.ac.in |

| 1,4-disubstituted-1,2,3-triazoles | NiO/Cu₂O Nanocomposite, NaN₃ | 200 W, 80°C | "Appropriate time" | Not specified | cu.edu.eg |

| 5-Amino-3-bromo-1,2,4-triazole analogs | Suzuki-Miyaura coupling with polymer-supported catalyst | Not specified | Not specified | Not specified | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 1H-triazole-4,5-dicarbohydrazide, offering profound insights into its proton, carbon, and nitrogen frameworks.

1H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (1H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For triazole derivatives, the signals corresponding to the triazole ring protons, as well as those on substituent groups, provide valuable structural information.

In related 1,2,3-triazole systems, the proton on the C5 of the triazole ring typically appears as a singlet in the range of δ 8.00–8.75 ppm. mdpi.com For instance, in a series of 1,4-disubstituted 1,2,3-triazoles, the H5 proton resonates at approximately 8.59 ppm. mdpi.com The specific chemical shifts are influenced by the nature of the substituents on the triazole ring and the solvent used for analysis. For example, the protons of a benzyl (B1604629) group attached to the triazole nitrogen would exhibit characteristic shifts, as would the protons of the carbohydrazide (B1668358) functional groups. The NH and NH₂ protons of the hydrazide moieties would be expected to appear as broad singlets, with their chemical shifts being sensitive to concentration and temperature.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|

| Triazole Ring C-H | 8.00 - 8.75 | 1,4-disubstituted 1,2,3-triazoles |

| NH (Hydrazide) | Variable (broad) | General hydrazide compounds |

| NH₂ (Hydrazide) | Variable (broad) | General hydrazide compounds |

13C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (13C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the triazole ring and the carbohydrazide groups are particularly diagnostic.

For 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbons of the triazole ring typically appear in the ranges of δ 139.27–148.64 ppm and δ 122.46–127.49 ppm, respectively. mdpi.com The carbonyl carbons of the dicarbohydrazide substituents would be expected to resonate at a lower field, generally above δ 160 ppm, due to the deshielding effect of the neighboring oxygen and nitrogen atoms.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|

| Triazole Ring C4 | 139.27 - 148.64 | 1,4-disubstituted 1,2,3-triazoles |

| Triazole Ring C5 | 122.46 - 127.49 | 1,4-disubstituted 1,2,3-triazoles |

| Carbonyl (C=O) of Hydrazide | > 160 | General hydrazide compounds |

15N NMR Spectroscopic Studies for Nitrogenous Systems

Nitrogen-15 NMR (15N NMR) spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms. In the context of this compound, this method can distinguish between the different nitrogen atoms within the triazole ring and the hydrazide groups. The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms in the triazole ring are distinctly different, providing unambiguous structural information. researchgate.net The nitrogen atoms of the hydrazide moieties would also exhibit characteristic resonances. The use of 2D NMR techniques like 1H–15N HMBC is often employed to assign these nitrogen resonances by correlating them to known proton signals. researchgate.net

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound, multi-dimensional NMR techniques are indispensable. Experiments such as 1H–1H COSY, HSQC, and HMBC are routinely used.

1H–1H COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present.

Key vibrational frequencies observed in related triazole and hydrazide compounds include:

N-H stretching: The N-H bonds of the triazole ring and the hydrazide groups give rise to absorption bands in the region of 3100-3400 cm⁻¹. For example, in 1,2,4-triazole (B32235), N-H stretching is observed around 3126 cm⁻¹. researchgate.net The NH₂ groups of the hydrazide will typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C=O stretching: The carbonyl groups of the dicarbohydrazide substituents will exhibit a strong absorption band, typically in the range of 1650-1730 cm⁻¹. In similar structures like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, the C=O stretch appears around 1730 cm⁻¹. nih.gov

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretching, if applicable from substituents, is typically observed around 3000-3100 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Type |

|---|---|---|---|

| N-H (Triazole/Hydrazide) | Stretching | 3100 - 3400 | 1,2,4-triazole, Hydrazides |

| C=O (Hydrazide) | Stretching | 1650 - 1730 | 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones |

| C=N / N=N (Triazole Ring) | Stretching | 1400 - 1650 | 1,2,4-triazole |

| Aromatic C-H | Stretching | 3000 - 3100 | Substituted triazoles |

X-ray Diffraction Analysis

X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, enabling the determination of absolute structure and the assessment of phase purity.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific SCXRD data for this compound is not publicly available, analysis of closely related structures provides insight into its expected crystalline architecture.

For example, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate) was determined to be in the monoclinic P2₁/c space group. nih.govnih.govresearchgate.net Its structure reveals extensive hydrogen bonding networks involving the triazole ring nitrogens, the amino groups, and the water molecule, which dictate the molecular packing. nih.govresearchgate.net Similarly, a study on fused triazolo/thiadiazole systems confirmed their molecular and supramolecular structures, highlighting the planarity of the triazole ring and its orientation relative to other parts of the molecule. mdpi.com

For this compound, one would expect a highly ordered structure stabilized by a complex network of intermolecular and potentially intramolecular hydrogen bonds. The N-H protons of the triazole ring and the hydrazide groups would act as hydrogen bond donors, while the triazole ring nitrogens and the carbonyl oxygens would serve as acceptors. These interactions would define the crystal packing and influence the compound's physical properties.

Table 3: Representative Single Crystal XRD Data for an Analogous Compound (1H-1,2,4-triazole-3,5-diamine monohydrate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.80560 (5) |

| b (Å) | 9.49424 (11) |

| c (Å) | 14.01599 (15) |

| β (°) | 92.9639 (11) |

| Volume (ų) | 505.74 (1) |

| Z | 4 |

| Key Interactions | Extensive N-H···N and N-H···O hydrogen bonding |

Source: Inoue et al. (2024). researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and valuable technique for the characterization of polycrystalline materials. It is primarily used to identify the crystalline phase of a bulk sample and to assess its purity. The PXRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.

For this compound, a PXRD analysis would be performed on the synthesized bulk material. The resulting experimental pattern would be compared against a theoretical pattern simulated from its single-crystal X-ray diffraction data (if available). A close match between the experimental and simulated patterns would confirm the phase identity and indicate high phase purity. The presence of additional peaks in the experimental pattern would signify the existence of crystalline impurities or a different polymorphic form. The prominent peaks in the pattern can be indexed to specific crystal lattice planes. nih.gov

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Given the polar nature of this compound, arising from the triazole ring and multiple N-H and C=O groups, reversed-phase HPLC (RP-HPLC) would be a suitable analytical method. nih.gov A typical setup would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. helixchrom.com

Alternatively, for highly polar compounds that show poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. helixchrom.com Detection is commonly achieved using a UV detector, as the triazole ring and carbonyl groups are expected to have a UV chromophore.

Method validation, following guidelines from the International Council for Harmonisation (ICH), is critical to ensure the reliability of the purity assessment. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the parent compound and any potential impurities would also be established. sielc.com

In-depth Analysis of this compound in Coordination Chemistry Remains Largely Unexplored

Despite a thorough search of scientific literature and chemical databases, detailed research on the coordination chemistry of the specific compound This compound is not publicly available. Information regarding its ligand design principles, the synthesis and characterization of its metal complexes, and its use in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) is currently absent from accessible research.

While the broader family of triazole-based ligands has been extensively studied for their versatile coordination capabilities, research has predominantly focused on derivatives such as 1H-1,2,3-triazole-4,5-dicarboxylic acid and various other substituted triazoles. These related compounds have demonstrated a rich coordination chemistry, forming diverse structures with a range of metal ions.

For instance, studies on 1H-1,2,3-triazole-4,5-dicarboxylic acid have revealed its ability to act as a versatile building block in the construction of both discrete polynuclear complexes and extended three-dimensional MOFs. tandfonline.comresearchgate.net The carboxylate groups, in conjunction with the triazole ring's nitrogen atoms, provide multiple coordination sites, leading to complex structures with interesting magnetic and luminescent properties. researchgate.net

Similarly, research into other triazole derivatives, such as those with amino or thiol substituents, has shown a wide array of coordination modes and applications. rsc.orgmdpi.com These studies highlight the potential of the triazole core in designing ligands for functional materials. However, the specific dicarbohydrazide functionalization at the 4 and 5 positions of the 1H-triazole ring, as in the requested compound, appears to be a novel area with limited to no published research in the field of coordination chemistry.

The synthesis of a closely related compound, 4,5-dicarbohydrazide-1,2,3-triazole , has been reported in the context of energetic materials. nih.gov This indicates that the synthesis of the carbohydrazide derivative of the triazole ring is feasible. However, its exploration as a ligand for the construction of coordination complexes and polymers has not been documented in the available literature.

Due to the lack of specific data for this compound, it is not possible to provide an article that adheres to the requested detailed outline on its coordination chemistry. Further experimental research would be required to elucidate the ligand's coordination behavior and its potential in forming mononuclear and polynuclear complexes, as well as MOFs and CPs.

Coordination Chemistry of 1h Triazole 4,5 Dicarbohydrazide

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Construction

Role of Supramolecular Interactions in MOF/CP Stability and Architecture

There is currently no available research data specifically addressing the role of supramolecular interactions in the stability and architecture of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) synthesized from "1H-triazole-4,5-dicarbohydrazide".

Magnetic Properties of Coordination Compounds

There is currently no available research data on the magnetic properties of coordination compounds derived from "this compound".

Theoretical and Computational Investigations of 1h Triazole 4,5 Dicarbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a preferred method for investigating the structural and electronic properties of triazole-based compounds due to its balance of computational cost and accuracy. researchgate.net For molecules like 1H-triazole-4,5-dicarbohydrazide, DFT calculations, typically using functionals like B3LYP with a 6-311++G** basis set, would be employed to determine the most stable geometric configuration (optimized geometry). researchgate.net

This optimization process calculates key structural parameters. Based on crystal structure data from analogous triazole compounds, a set of expected geometric parameters for this compound can be predicted. rsc.orgrsc.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.37 Å |

| N2-C3 | ~1.29 Å | |

| C3-N4 | ~1.37 Å | |

| N4-C5 | ~1.38 Å | |

| C5-N1 | ~1.34 Å | |

| C-C (ring) | ~1.45 Å | |

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.33 Å | |

| N-N (hydrazide) | ~1.41 Å | |

| Bond Angle | N1-N2-C3 | ~108° |

| N2-C3-N4 | ~112° | |

| C3-N4-C5 | ~102° | |

| N4-C5-N1 | ~110° |

Note: These values are estimations based on data from related triazole structures and general principles of DFT calculations.

Electronic Structure and Reactivity Predictions

DFT calculations also provide deep insights into the electronic properties and chemical reactivity of a molecule. Analyses of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. dnu.dp.ua

For this compound, the HOMO is expected to be localized over the electron-rich hydrazide groups and the nitrogen atoms of the triazole ring. The LUMO would likely be distributed over the carbonyl groups and the triazole ring. Reactivity descriptors such as molecular electrostatic potential (MEP) maps can identify the nucleophilic and electrophilic sites. In this molecule, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the triazole ring would be predicted as the most electron-rich (nucleophilic) regions, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.netdnu.dp.ua

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvents or biological macromolecules. While no specific MD simulations for this compound have been reported, the methodology is well-established for other triazole derivatives. nih.govnih.gov

An MD simulation of this compound would likely focus on:

Conformational Flexibility: Investigating the rotation around the C-C bond connecting the carbohydrazide (B1668358) groups to the triazole ring and the C-N bonds of the hydrazide moieties.

Solvation Effects: Simulating its behavior in an aqueous solution to understand how water molecules interact with the hydrazide and triazole functional groups through hydrogen bonding.

Intermolecular Interactions: Studying how multiple molecules of this compound interact with each other, which provides a basis for understanding its aggregation and crystal packing behavior. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. The synthesis of this compound typically involves the reaction of a 1H-triazole-4,5-dicarboxylic acid ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov

Although a specific computational study on this reaction is not available, theoretical chemistry could be used to:

Model the reactants, transition states, and products.

Calculate the activation energies for each step of the nucleophilic acyl substitution reaction.

Prediction of Supramolecular Interactions and Crystal Packing

The structure and stability of solid-state materials are governed by supramolecular interactions. The functional groups present in this compound—specifically the N-H groups of the triazole ring and the hydrazide moieties, along with the C=O groups—make it an excellent candidate for forming extensive and robust hydrogen-bonding networks.

Crystal engineering studies on similar molecules, such as 3,5-diamino-1,2,4-triazole and co-crystals of triazoles with dicarboxylic acids, confirm that hydrogen bonding is the dominant intermolecular force. nih.govnih.gov For this compound, a complex three-dimensional network stabilized by multiple types of hydrogen bonds is expected. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov

Table 2: Predicted Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (Triazole) | N (Triazole) | Links molecules into chains or sheets |

| Hydrogen Bond | N-H (Triazole) | O=C (Carbonyl) | Cross-links different molecular chains |

| Hydrogen Bond | N-H (Hydrazide) | O=C (Carbonyl) | Strong interaction, forms classic amide-like dimers or chains |

| Hydrogen Bond | N-H (Hydrazide) | N (Triazole) | Contributes to the 3D network stability |

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be used to interpret and validate experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. For this compound, these calculations would predict characteristic stretching frequencies for the N-H bonds (in the 3200-3400 cm⁻¹ range), C=O bonds (around 1650-1700 cm⁻¹), and C-N and N-N bonds. nih.govnih.gov These predicted spectra can be a powerful tool for confirming the successful synthesis and purity of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps in the definitive assignment of all signals, confirming the molecular structure. Studies on other triazoles have shown excellent correlation between GIAO-calculated and experimental NMR data. mdpi.commdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-triazole-4,5-dicarboxylic acid |

| 3,5-diamino-1,2,4-triazole |

| Hydrazine hydrate |

| 4,5-dicyano-1,2,3-triazole |

| 1,2,4-triazole-3(5)-thiol |

| 4,5-dicarbohydrazide-1,2,3-Triazole |

Advanced Applications in Materials Science and Chemical Sensing

Applications in Energetic Materials

The quest for high-performing, stable, and safer energetic materials has led researchers to explore nitrogen-rich heterocyclic compounds. The 1H-triazole framework is a key building block in this field, and its carbohydrazide (B1668358) derivative is a promising precursor for creating advanced energetic systems.

Design Principles for Nitrogen-Rich Energetic Materials

The design of modern energetic materials is guided by several key principles, many of which are embodied by the 1H-triazole structure. Nitrogen-rich heterocycles are of great interest because they offer high densities, large positive heats of formation, and superior thermal stability. acs.org The high nitrogen content is a primary advantage, as the decomposition of these materials releases large volumes of nitrogen gas (N₂), a very stable molecule, which contributes significantly to the total energy output.

Key design strategies involving triazole-based structures include:

High Nitrogen Content: The triazole ring is inherently rich in nitrogen. This high nitrogen-to-carbon ratio leads to a higher energy content and density. bohrium.com

Positive Heat of Formation: The numerous N-N and C-N bonds in triazole derivatives store a large amount of chemical energy, resulting in a high positive heat of formation, a critical factor for high-performing explosives. acs.org

Molecular Planarity and Stacking: The planar structure of the triazole ring allows for efficient crystal packing, which can increase the density of the material—a key factor in detonation performance. Furthermore, strong intermolecular interactions, such as hydrogen bonding facilitated by the ring's nitrogen atoms and functional groups like carbohydrazides, enhance thermal stability. rsc.orgrsc.org

Functionalization: The triazole ring can be readily functionalized with various energetic groups (e.g., nitro, amino, azido) to fine-tune the material's properties. For instance, introducing nitro groups enhances the oxygen balance and detonation performance, while amino groups can improve thermal stability and reduce sensitivity. acs.orgnih.gov Fusing triazole rings to create polycyclic structures is another effective strategy to increase density and thermal stability. bohrium.comnsf.gov

The 1H-triazole-4,5-dicarbohydrazide serves as an excellent precursor, as the carbohydrazide groups can be converted into other energetic functionalities or used to link multiple triazole units, creating complex, high-energy molecules.

Thermostability and Sensitivity Analysis of Energetic Derivatives

A critical challenge in developing energetic materials is balancing high performance with adequate safety, specifically thermal stability and sensitivity to mechanical stimuli like impact and friction. Triazole-based energetic materials often exhibit a favorable balance. The rigid, aromatic nature of the triazole ring and the potential for extensive hydrogen bonding networks contribute to impressive thermal stability, with some derivatives having decomposition temperatures well above 200°C, and even exceeding 300°C. rsc.orgresearchgate.net

The sensitivity of these materials can be significantly reduced by forming energetic salts or by introducing specific functional groups. For example, many energetic salts derived from triazole compounds are insensitive to impact (>40 J) and friction (>360 N), making them much safer to handle than traditional explosives like RDX. rsc.orgrsc.org The dicarbohydrazide salt of 4,5-bis(5-nitro-1H-1,2,4-triazol-3-yl)-2H-1,2,3-triazole, for instance, shows low sensitivity while maintaining a high detonation velocity comparable to RDX. rsc.org

Below is a table comparing the properties of several triazole-based energetic derivatives to the benchmark explosive RDX.

| Compound/Derivative Name | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Detonation Velocity (Dv) (m/s) |

| RDX (Reference) | 204 | 7.5 | 120 | 8795 |

| 3,6-Diamino-1H- acs.orgbohrium.comnih.govtriazolo[4,3-b] acs.orgbohrium.comnih.govtriazole (1) | 261 | >40 | >360 | 8116 |

| Perchlorate salt of compound 1 (3) | 258 | 20 | >360 | 8719 |

| Dinitramide salt of compound 1 (4) | 202 | 15 | 240 | 8695 |

| Energetic furazan–triazole (2b) | 324 | >40 | >360 | - |

| Dicarbohydrazide salt of bis(nitro-triazolyl)-triazole (9) | - | 35 | >360 | 8720 |

| Triaminoguanidine salt of bis(nitro-triazolyl)-triazole (16) | - | 38 | >360 | 8748 |

This table is interactive. Users can sort the data by clicking on the column headers.

Development of Chemical Sensors

The functional groups of this compound and its parent compound, 1,2,3-triazole-4,5-dicarboxylic acid (TADA), make them excellent candidates for building chemical sensors. The nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the carbohydrazide or carboxylic acid groups can act as binding sites for a variety of analytes.

Metal Ion Sensing Applications

Triazole derivatives have been successfully employed in the creation of highly sensitive and selective colorimetric and fluorescent sensors for metal ions. nanobioletters.com A common strategy involves functionalizing gold or silver nanoparticles with compounds like TADA. The carboxylate groups of TADA bind to the nanoparticle surface. In the presence of specific metal ions, such as Al³⁺, Cr³⁺, or Pb²⁺, these functionalized nanoparticles aggregate through a cross-linking process, causing a distinct color change in the solution that can be detected visually or with a spectrometer. nanobioletters.comrsc.org This method allows for the rapid and low-cost detection of heavy metal ions at very low concentrations. researchgate.net

Ferrocenyl–triazole complexes have also been used as electrochemical sensors to enhance the detection of Cd²⁺, Pb²⁺, and Cu²⁺ ions. researchgate.net The unique redox activity of these complexes provides a clear signal upon binding with the target metal ions.

The table below summarizes the performance of various triazole-based metal ion sensors.

| Sensor System | Target Ion(s) | Detection Method | Detection Limit (LOD) |

| TADA-Functionalized Gold Nanoparticles | Al³⁺ | Colorimetric | 15 nM |

| TADA-Functionalized Gold Nanoparticles | Cr³⁺, Eu³⁺ | Colorimetric | - |

| Triazole-based bis-Schiff base | Pb²⁺ | Fluorometric/Colorimetric | 0.53 nM |

| Ferrocenyl–triazole complex | Cd²⁺, Pb²⁺, Cu²⁺ | Electrochemical | - |

| Benzo nih.govrsc.orgthiazolo[3,2-a]pyrimidine-3-carboxylate | Fe³⁺, Cr³⁺ | Colorimetric | 52 nM (Fe³⁺), 110 nM (Cr³⁺) |

This table is interactive. Users can sort the data by clicking on the column headers.

Anion Detection Capabilities

The specific arrangement of hydrogen bond donors (N-H groups) in the triazole ring makes it an effective scaffold for anion recognition. These hosts can form stable complexes with various anions through hydrogen bonding interactions. Functionalized 1,2,4-triazole (B32235) derivatives containing a thiol group have been shown to act as selective naked-eye sensors for acetate (B1210297) anions. researchgate.net The binding event causes a color change, allowing for simple visual detection. This capability is crucial for applications in environmental monitoring and biological systems where anion concentrations are critical.

| Sensor System | Target Anion | Detection Method | Detection Limit (LOD) |

| Functionalized 1,2,4-triazole-thiol | Acetate (CH₃COO⁻) | Colorimetric | 9.82 µM |

This table is interactive. Users can sort the data by clicking on the column headers.

Detection of Organic Molecules and Amino Acids

The versatility of the triazole framework extends to the detection of organic molecules and biomolecules, including amino acids and pharmaceuticals. By incorporating fluorescent moieties, triazole derivatives can act as "turn-on" or "turn-off" fluorescent sensors.

For example, a series of amino acid-derived 1,2,3-triazoles has been developed for the enantioselective sensing of carbohydrates and for detecting proteins like bovine serum albumin (BSA). acs.orgnih.govresearchgate.net The interaction between the triazole probe and the target molecule leads to a measurable change in fluorescence intensity. Furthermore, the fluorescence of 4,5-bis(arylethynyl)-1,2,3-triazoles is influenced by the presence of amino acids, vitamins, and proteins, opening avenues for their use in complex biological media. nih.gov

Metal-organic frameworks (MOFs) built with triazole carboxylic acid ligands have also shown excellent capabilities in detecting small-molecule drugs, such as azithromycin (B1666446) and colchicine, with detection limits in the sub-micromolar range. nih.gov

| Sensor System | Target Analyte(s) | Detection Method | Detection Limit (LOD) |

| Amino acid-derived 1,2,3-triazole | D/L-Arabinose, BSA | Fluorescent | - |

| Lysine-triazole conjugate | Hg²⁺ (in aqueous solution) | Fluorescent | 610 nM |

| Pb(II)-based MOF with triazole ligand | Azithromycin | Fluorescent | < 0.30 µM |

| Pb(II)-based MOF with triazole ligand | Colchicine | Fluorescent | < 0.30 µM |

This table is interactive. Users can sort the data by clicking on the column headers.

Sensor Design and Mechanism

The molecular architecture of this compound, with its multiple nitrogen and oxygen donor atoms, makes it an excellent candidate for the design of chemical sensors, particularly for detecting metal ions. The hydrazide (–CO–NH–NH2) and triazole moieties can act as efficient chelating sites, binding to target analytes and producing a measurable signal.

The design of sensors based on this scaffold often relies on optical or electrochemical signal transduction. Hydrazide and hydrazone derivatives are known to be effective in creating chromo-fluorogenic sensors. nih.gov The sensing mechanism typically involves the coordination of a metal ion with the donor atoms of the ligand. This interaction can lead to several detectable phenomena:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, restricting intramolecular rotations and vibrations. This process can significantly enhance the fluorescence intensity, creating a "turn-on" sensor. nih.gov Hydrazide-hydrazone motifs have been shown to exhibit increased fluorescence intensity upon binding to analytes, a phenomenon attributed to the restriction of molecular motion. rsc.org

Colorimetric Changes: Coordination with metal ions can alter the electronic properties of the compound, resulting in a visible color change. This forms the basis for colorimetric sensors, which allow for simple, visual detection. nih.gov

Electrochemical Detection: The redox properties of the triazole-hydrazide system can be exploited in electrochemical sensors. The binding of an analyte can modulate the electrochemical potential, providing a quantifiable signal for detection. Electrochemical methods offer high sensitivity, selectivity, and rapid response times. nih.govelsevierpure.com

When integrated with nanoparticles, ligands like 1H-imidazole-4,5-dicarboxylic acid, a structural relative of the title compound, can induce an "interparticle cross-linking mechanism" upon binding with a target, causing nanoparticle aggregation and a corresponding color change. A similar principle could be applied using this compound to create sensitive colorimetric assays.

| Target Analyte | Sensing Principle | Potential Mechanism | Supporting Principle Source |

|---|---|---|---|

| Metal Ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Fluorometric or Colorimetric | Chelation by hydrazide and triazole groups alters electronic structure, leading to enhanced fluorescence or a visible color shift. | nih.gov |

| Hydrazine (B178648) | Electrochemical | The molecule can modify an electrode surface, catalyzing the electrochemical oxidation of hydrazine for sensitive detection. | nih.govelsevierpure.com |

Luminescent Materials Based on this compound Scaffolds

The 1,2,4-triazole scaffold is a cornerstone in the development of highly luminescent organic materials due to its high nitrogen content and electron-rich nature. nih.gov These characteristics are beneficial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov When functionalized with groups like carbohydrazide, the triazole core can be used to construct a diverse range of advanced luminescent materials.

Fluorescent Properties and Photophysical Behavior

Derivatives of 1,2,4-triazole are recognized for their excellent emission properties, often exhibiting high quantum yields of fluorescence. nih.gov The photophysical behavior of these molecules is governed by the extended π-conjugated system that can be established. The presence of nitrogen atoms within the heterocyclic ring significantly influences the electron distribution and enhances intramolecular electron transport. nih.gov

The hydrazide functional groups on the this compound scaffold play a crucial role. They can participate in intramolecular hydrogen bonding, which can restrict molecular motion and reduce non-radiative decay pathways, thereby boosting fluorescence intensity. rsc.org Furthermore, hydrazide-hydrazone derivatives can undergo photochemical isomerization (e.g., E/Z isomerization) upon light irradiation, which can switch their fluorescence "on" or "off," making them useful as molecular switches. rsc.org The combination of a 1,2,3-triazole with a hydrazide moiety has been noted as a promising scaffold for future applications. nih.gov

| Derivative Type | Key Photophysical Property | Controlling Factor | Reference |

|---|---|---|---|

| 4H-1,2,4-Triazole Derivatives | High fluorescence quantum yield | Extended π-conjugation and high nitrogen content | nih.gov |

| Hydrazide-Hydrazone Derivatives | Fluorescence switching | Photoisomerization and intramolecular hydrogen bonding | rsc.org |

| Lanthanide(III) Coordination Polymers with Triazole Linkers | Blue emission with nanosecond lifetime | Ligand-based fluorescence | mdpi.com |

Luminescence in Coordination Polymers and MOFs

This compound is an exceptional ligand for constructing luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). Its multiple coordination sites—the nitrogen atoms of the triazole ring and the nitrogen and oxygen atoms of the two carbohydrazide arms—allow it to act as a versatile multitopic linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks. nih.govacs.org

When coordinated with specific metal ions, particularly d10 metals like zinc(II) and cadmium(II) or lanthanides, the resulting frameworks often exhibit strong luminescence. acs.orgacs.org The emission can originate from the ligand itself (intraligand fluorescence), from the metal center, or from ligand-to-metal charge transfer (LMCT) states. The rigid structure of a CP or MOF can enhance the luminescence of the triazole ligand by preventing non-radiative decay processes that occur in the flexible, free molecule. acs.org

For instance, cadmium(II) polymers constructed with 1H-1,2,4-triazole-3-thiol exhibit strong photoluminescence with emissions ranging from blue to orange, demonstrating how coordination can tune the optical properties. acs.org Similarly, lanthanide CPs built from imidazole-4,5-dicarboxylate and sulfate (B86663) show diverse structural motifs and characteristic photoluminescent properties. acs.org The antenna effect is a key mechanism in lanthanide CPs, where the organic ligand absorbs energy and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com

Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The rich functionality of this compound makes it an ideal building block (or tecton) for designing complex supramolecular architectures.

Design and Synthesis of Supramolecular Architectures

The design of supramolecular assemblies with this compound is guided by its potent hydrogen-bonding capabilities. The molecule possesses multiple hydrogen-bond donors (the N-H protons of the triazole and hydrazide groups) and acceptors (the triazole nitrogen atoms and the carbonyl oxygens). These directional and specific interactions can be programmed to guide the self-assembly of molecules into predictable, extended networks such as tapes, sheets, or 3D frameworks.

The synthesis of such structures often involves the reaction of precursor molecules under conditions that favor crystallization. For example, selenosemicarbazides derived from acid hydrazides can be converted into 1,2,4-triazoles, and their crystal packing is directed by intermolecular interactions. researchgate.net The incorporation of solvent molecules, such as water, can also play a crucial role in mediating hydrogen bonds and stabilizing the resulting 3D network. nih.gov The synthesis of related triazole oligomers has been achieved through supramolecular template-directed methods, highlighting the precise control that can be exerted over the formation of these complex structures. cam.ac.ukrsc.org

Host-Guest Chemistry and Recognition

Host-guest chemistry involves the creation of host molecules that can selectively bind smaller guest molecules through non-covalent interactions. While this compound itself is a small molecule, it can be a critical component in the synthesis of larger macrocyclic or cage-like hosts.

The two carbohydrazide side chains can be envisioned to form a cleft or binding pocket. By reacting the terminal amino groups of the hydrazides with appropriate linker molecules, it is possible to construct macrocycles. These synthetic hosts could exhibit selective recognition for small guest molecules that are complementary in size, shape, and hydrogen-bonding capacity. The interior of such a host would be rich in hydrogen-bond donors and acceptors, making it particularly suitable for binding polar or hydrophilic guests. This approach is analogous to how larger cavitand hosts use defined cavities and hydrogen bonding to recognize guests in aqueous media.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of 1H-Triazole-4,5-Dicarbohydrazide Formation

While specific mechanistic studies detailing the formation of this compound are not extensively documented in publicly available research, the synthesis can be extrapolated from established methods for preparing similar 1,2,3-triazole derivatives. The most probable synthetic route would involve a multi-step process starting from a precursor with the 4,5-disubstituted triazole core.

A plausible pathway mirrors the synthesis of the analogous compound, 2-methyl-4,5-dicarbohydrazide-1,2,3-triazole. mdpi.com This process typically begins with a 4,5-dicyano-1,2,3-triazole. The formation of the dicarbohydrazide would then proceed through the following key steps:

Hydrolysis: The initial dicyano-triazole undergoes hydrolysis, typically under alkaline conditions using a base like sodium hydroxide (B78521), to convert the nitrile groups into carboxylic acid groups, yielding 1H-1,2,3-triazole-4,5-dicarboxylic acid. mdpi.com

Esterification: The resulting dicarboxylic acid is then esterified, commonly using an alcohol such as methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. This step produces the corresponding dimethyl ester, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate. mdpi.com

Hydrazinolysis: The final step involves the reaction of the diester with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) groups of the ester with hydrazinyl groups, leading to the formation of this compound. mdpi.com

The synthesis of a related 2-methyl derivative reported high yields for each of these steps, suggesting a viable pathway for the 1H-analogue. mdpi.com

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 2-methyl-4,5-dicyano-1,2,3-triazole | Sodium Hydroxide | 2-methyl-4,5-dicarboxylic acid-1,2,3-triazole | 91 |

| 2 | 2-methyl-4,5-dicarboxylic acid-1,2,3-triazole | Methanol, Sulfuric Acid | 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | 82 |

| 3 | 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | Hydrazine Hydrate | 2-methyl-4,5-dicarbohydrazide-1,2,3-triazole | 87 |

Table based on the synthesis of an analogous compound. mdpi.com

An alternative approach for the formation of the triazole ring itself often involves a 1,3-dipolar cycloaddition reaction, famously known as the Huisgen cycloaddition, between an azide (B81097) and an alkyne. researchgate.netnih.govnih.gov For a 4,5-disubstituted triazole, this would typically involve an internal alkyne. The reaction can be thermally initiated or, more commonly, catalyzed by a metal, with copper(I) being a prominent catalyst for regioselectivity. nih.govnih.govorganic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted triazoles, particularly those with multiple substituents on the triazole ring, often raises questions of regioselectivity. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a fundamental method for synthesizing 1,2,3-triazoles, can lead to a mixture of regioisomers when using unsymmetrical alkynes. nih.govresearchgate.net

For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, the regioselectivity is a critical consideration. The use of a copper(I) catalyst in the azide-alkyne cycloaddition (CuAAC) reaction generally directs the synthesis towards the 1,4-disubstituted regioisomer when a terminal alkyne is used. nih.gov However, for the formation of a 1,4,5-trisubstituted triazole, a common strategy involves the use of an internal alkyne, where the regioselectivity can be influenced by the electronic and steric properties of the substituents on the alkyne. nih.gov

Metal-free synthesis methods for 4,5-disubstituted 1H-1,2,3-triazoles have also been developed. researchgate.netorganic-chemistry.org For instance, a multi-component reaction involving phosphonium (B103445) salts, aldehydes, and sodium azide has been shown to produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org The proposed mechanism involves the formation of an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org

In the context of this compound, the regioselectivity would be primarily determined during the formation of the triazole ring itself, prior to the conversion of the functional groups to carbohydrazides. If the synthesis starts from a pre-formed 4,5-disubstituted triazole precursor, the regiochemistry is already established.

Stereoselectivity would become a factor if chiral centers are present in the starting materials or are introduced during the synthesis. For example, if a chiral azide or alkyne is used in a cycloaddition reaction, the stereochemistry of the resulting triazole product would need to be considered. However, for the parent compound this compound, which is achiral, stereoselectivity is not an inherent issue in its synthesis unless chiral derivatizing agents are used in subsequent reactions.

Future Research Directions and Unexplored Avenues

Integration with Emerging Technologies

The inherent characteristics of 1H-triazole-4,5-dicarbohydrazide make it a compelling candidate for integration with a variety of emerging technologies. The hydrazide groups, for instance, are known to be effective ligands for metal ions, opening up possibilities for the development of advanced functional materials.

One promising area of exploration is the use of this compound in the fabrication of nanomaterials and nanocomposites . The functionalization of gold nanoparticles with 1,2,3-triazole-4,5-dicarboxylic acid has already demonstrated the potential of this heterocyclic core in creating sensitive and selective colorimetric assays for metal ion detection. nih.gov Future research could focus on leveraging this compound to create functionalized nanoparticles for applications in catalysis, sensing, and biomedical imaging.

Furthermore, the energetic nature of the triazole ring suggests potential applications in the field of additive manufacturing (3D printing) of energetic materials. While still a nascent field, the ability to 3D print energetic components with complex geometries could revolutionize various industries. Research into formulating inks or filaments containing this compound or its derivatives could lead to the development of safer and more controllable energetic materials.

The development of advanced sensors is another area where this compound could make a significant impact. Triazole derivatives have been explored as chemosensors for a range of analytes, including metal ions and anions. nanobioletters.comresearchgate.net The carbohydrazide (B1668358) groups in this compound provide additional binding sites, potentially enhancing the selectivity and sensitivity of such sensors. Future work could involve the design and synthesis of sensor arrays based on this molecule for environmental monitoring or medical diagnostics.

| Emerging Technology | Potential Application of this compound | Key Research Focus |

| Nanotechnology | Functionalized nanoparticles for sensing and catalysis | Development of stable and selective nanoparticle-ligand systems |

| 3D Printing | Energetic material formulations for additive manufacturing | Rheological properties and stability of compound-polymer composites |

| Advanced Sensors | Chemosensors for metal ions and environmental pollutants | Enhancing selectivity and sensitivity through molecular design |

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of this compound has traditionally been achieved through the hydrazinolysis of the corresponding dicarboxylic acid dimethyl ester. mdpi.com While effective, there is a growing need for more sustainable and efficient synthetic routes that align with the principles of green chemistry. scielo.brorganic-chemistry.org

Future research in this area should focus on the development of eco-friendly synthetic protocols . This could involve the use of solvent-free reaction conditions, which have been successfully applied to the synthesis of other fluorinated 1,2,3-triazoles. scielo.br Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. scispace.com

The development of one-pot synthesis methods would also represent a significant advancement. mdpi.comnih.govresearchgate.netresearchgate.net By combining multiple reaction steps into a single procedure, one-pot syntheses can reduce waste, improve efficiency, and lower costs. Exploring catalytic systems that can facilitate the direct conversion of readily available starting materials into this compound is a key area for future investigation.

Furthermore, the application of flow chemistry techniques could offer significant advantages for the synthesis of this compound. nih.gov Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with energetic materials.

| Synthetic Methodology | Advantages | Research Direction |

| Eco-friendly Synthesis | Reduced waste, lower energy consumption, safer processes | Exploration of solvent-free and microwave-assisted reactions |

| One-pot Synthesis | Increased efficiency, reduced cost, simplified procedures | Design of catalytic systems for multi-step transformations |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability | Development of continuous flow processes for synthesis and purification |

Expanding Application Domains in Materials Science

The versatile coordination chemistry of this compound makes it a highly attractive building block for the construction of novel materials with diverse applications. mdpi.com The triazole ring can act as a bridging ligand, while the carbohydrazide groups offer additional coordination sites, leading to the formation of complex and functional structures.

A major area of interest is the synthesis of metal-organic frameworks (MOFs) and coordination polymers . mdpi.comresearchgate.netresearchgate.netrsc.orgnih.govnih.gov Triazole derivatives have been widely used as ligands in the construction of MOFs with applications in gas storage, separation, and catalysis. mdpi.com The dicarbohydrazide functionality of the target molecule could lead to the formation of MOFs with unique topologies and enhanced properties. Future research should explore the synthesis of MOFs with different metal ions and investigate their performance in applications such as carbon capture and hydrogen storage.

The development of energetic coordination polymers is another promising direction. By coordinating energetic ligands like this compound with metal ions, it is possible to create materials with high energy density and improved thermal stability. nih.gov These materials could find applications as "green" primary explosives or propellants.